molecular formula C6H11N3O B1438900 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine CAS No. 1157097-11-4

5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B1438900
CAS No.: 1157097-11-4
M. Wt: 141.17 g/mol
InChI Key: YGJWTXRSKNXUAY-UHFFFAOYSA-N
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Description

5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a five-membered ring with two adjacent nitrogen atoms, one of which is substituted with a methoxy group and two methyl groups, while the other nitrogen is part of an amine group.

Scientific Research Applications

Chemistry: 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is also used in the development of enzyme inhibitors.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is investigated for its role in treating various diseases, including cancer and infectious diseases.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. It is also used in the synthesis of materials with specific electronic properties.

Future Directions

The future directions for “5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the diverse pharmacological effects of pyrazole derivatives, “this compound” could potentially be developed into a novel drug for treating various diseases .

Biochemical Analysis

Biochemical Properties

5-Methoxy-1,3-dimethyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in oxidative stress responses, where this compound acts as an inhibitor, reducing the activity of these enzymes and thereby modulating the cellular response to oxidative stress. Additionally, it has been observed to bind with certain proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to inhibit cell proliferation by downregulating the expression of oncogenes and upregulating tumor suppressor genes. This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions result in the inhibition of enzyme activity and alterations in gene expression, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are crucial for understanding the long-term impact of the compound in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways influence the compound’s bioavailability and its overall biochemical effects. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects. The distribution of this compound within the body is influenced by factors such as its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can be transported into the nucleus, where it modulates gene expression by interacting with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can influence the subcellular localization of this compound, directing it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with methoxyamine under acidic conditions. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amine group, converting it into an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of 5-formyl-1,3-dimethyl-1H-pyrazol-4-amine.

    Reduction: Formation of 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Comparison with Similar Compounds

    1,3-dimethyl-5-nitro-1H-pyrazol-4-amine: Similar structure but with a nitro group instead of a methoxy group.

    5-amino-1,3-dimethyl-1H-pyrazole: Lacks the methoxy group but has an amino group at the 5-position.

    5-methoxy-1,3-dimethyl-1H-pyrazole: Similar structure but without the amine group.

Uniqueness: 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

5-methoxy-1,3-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-4-5(7)6(10-3)9(2)8-4/h7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJWTXRSKNXUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157097-11-4
Record name 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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